6-Nitrosobenzo[h]quinolin-5(1H)-one
Description
Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. Their ubiquity is evident in nature, forming the core of many essential biological molecules such as nucleic acids, vitamins, and alkaloids. at.uanih.govwikipedia.org This inherent biological relevance has made them a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing heterocyclic rings. nih.govresearchgate.netnih.gov Beyond medicine, their diverse electronic and structural characteristics have led to their use in materials science, agrochemicals, and as versatile intermediates in organic synthesis. at.uawikipedia.org The ability to modify their structures and tune their properties through the introduction of various functional groups makes them an inexhaustible source of new molecules with tailored functions. at.ua
Overview of Benzo[h]quinoline (B1196314) and Quinolinone Derivatives
The benzo[h]quinoline scaffold is a polycyclic aromatic system where a benzene (B151609) ring is fused to a quinoline (B57606) moiety. This fusion extends the π-electron system, influencing the molecule's electronic properties and potential for intermolecular interactions. Quinoline and its derivatives have a long history in chemistry, with the first isolation of quinoline from coal tar dating back to 1834. aquigenbio.com These compounds are recognized for a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. aquigenbio.comacs.orgdaneshyari.com
The introduction of a carbonyl group into the quinoline framework gives rise to quinolinones. The position of this carbonyl group significantly impacts the molecule's chemical reactivity and biological profile. Benzo[h]quinolinone derivatives, which combine the extended aromatic system of benzo[h]quinoline with the reactivity of a quinolinone, represent a class of compounds with potential for diverse applications. Research into substituted benzo[h]quinolines has explored their utility as antibacterial and antifungal agents, as well as their ability to interact with DNA. daneshyari.comresearchgate.net The synthesis of various benzo[h]quinoline derivatives has been an active area of research, with methods like the Friedländer annulation being employed to construct this complex heterocyclic system. nih.gov
Historical Context of 6-Nitrosobenzo[h]quinolin-5(1H)-one in Organic Synthesis
While specific historical accounts of this compound are not readily found in scientific literature, its conceptualization lies at the confluence of established chemical principles. The introduction of a nitroso group (-N=O) into an organic molecule is a well-known transformation. Aromatic C-nitroso compounds have been studied for over a century, with their synthesis and reactivity being a subject of ongoing interest. nih.govacs.org
The preparation of nitroso compounds can be achieved through various methods, including the reduction of nitro compounds, the oxidation of hydroxylamines, or direct nitrosation of electron-rich aromatic systems. wikipedia.org The nitrosation of activated aromatic compounds, particularly phenols and anilines, is a classic reaction in organic chemistry. researchgate.net Given that the 5-hydroxybenzo[h]quinoline tautomer of benzo[h]quinolin-5(1H)-one would be an activated aromatic system, the introduction of a nitroso group at the adjacent C6 position via electrophilic substitution is a chemically plausible transformation. Therefore, the historical context of this compound is best understood through the broader history of research into the synthesis and properties of both benzo[h]quinolinones and aromatic nitroso compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
88346-11-6 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
6-nitrosobenzo[h]quinolin-5-ol |
InChI |
InChI=1S/C13H8N2O2/c16-13-10-6-3-7-14-11(10)8-4-1-2-5-9(8)12(13)15-17/h1-7,16H |
InChI Key |
UNWICTUJACWPNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=C2N=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 6 Nitrosobenzo H Quinolin 5 1h One and Analogues
Reactivity of the Nitroso Moiety
The nitroso group (–N=O) is a highly reactive functional group, and its chemical behavior in 6-Nitrosobenzo[h]quinolin-5(1H)-one is anticipated to be influenced by the electron-withdrawing quinolinone ring to which it is attached. Electron-withdrawing groups generally enhance the electrophilicity of the nitroso nitrogen, making it more susceptible to nucleophilic attack. ucl.ac.ukacs.org The nitroso group can also act as a nucleophile through its oxygen or nitrogen atoms. ucl.ac.uk
Aryl nitroso compounds are known to exist in equilibrium between a monomeric (blue or green) and a dimeric (colorless or yellowish) form, known as an azodioxy derivative. acs.org In solution, the monomeric form of this compound would likely predominate, rendering it colored and highly reactive.
The reactivity of the nitroso group can be categorized as follows:
As an Electrophile: The nitrogen atom of the nitroso group is electrophilic and can be attacked by various nucleophiles. This reactivity is enhanced by the presence of the electron-withdrawing quinolinone core.
As a Nucleophile: The oxygen and nitrogen atoms of the nitroso group possess lone pairs of electrons, allowing it to act as a nucleophile in certain reactions. ucl.ac.uk
Dimerization: Like other aryl nitroso compounds, this compound is expected to form dimers, particularly in the solid state. acs.org
Trapping of Radicals: Aryl nitroso compounds are effective spin traps, reacting with radicals to form stable nitroxide radicals.
Electrophilic and Nucleophilic Reactions of the Quinolinone Core
The benzo[h]quinolinone core of the molecule is a fused heterocyclic system that can undergo both electrophilic and nucleophilic substitution reactions. The position of these reactions is directed by the electron distribution within the ring system, which is influenced by the nitrogen heteroatom and the carbonyl group.
Electrophilic Substitution: In quinoline (B57606) and its derivatives, electrophilic aromatic substitution typically occurs on the carbocyclic (benzene) ring, which is more electron-rich than the pyridine (B92270) ring. The preferred positions for electrophilic attack in the parent quinoline are C5 and C8. quimicaorganica.orgquora.comarsdcollege.ac.in For this compound, the presence of the nitroso group at C6 and the carbonyl at C5 will further influence the regioselectivity. The nitroso group, while deactivating, is an ortho-, para-director for electrophilic substitution. vaia.com Therefore, electrophilic attack on the benzo[h]quinolinone core would be expected to be complex, with potential sites being influenced by both the inherent reactivity of the quinoline system and the directing effects of the substituents.
Intramolecular Cyclization and Rearrangement Processes
The proximity of the nitroso group at C6 to the carbonyl group at C5 and the adjacent methylene (B1212753) group in the quinolinone ring opens up possibilities for intramolecular reactions.
One such potential reaction is an intramolecular carbonyl nitroso-ene reaction . This type of reaction involves the interaction of a nitroso group with a carbonyl compound and has been observed in other systems. scispace.comosi.lvresearchgate.net In the case of this compound, the enol form could potentially react with the nitroso group, leading to the formation of a new cyclic structure.
Another possibility is an intramolecular rearrangement . For instance, the reaction of pyruvic acid with substituted nitrosobenzenes involves an intramolecular pathway. rsc.org The specific structure of this compound might allow for analogous intramolecular processes, potentially leading to the formation of novel heterocyclic systems.
Oxidative and Reductive Transformations
The nitroso group is an intermediate oxidation state between an amino group and a nitro group and can therefore undergo both oxidation and reduction.
Oxidation: Aryl nitroso compounds can be oxidized to the corresponding nitro compounds. youtube.com Various oxidizing agents can be employed for this transformation.
Reduction: The reduction of aryl nitroso compounds can lead to the formation of aryl hydroxylamines or aryl amines, depending on the reducing agent and reaction conditions. youtube.com This transformation is significant as it provides a pathway to other functionalized benzo[h]quinolinone derivatives.
Reaction Kinetics and Thermodynamic Considerations
While specific kinetic and thermodynamic data for reactions of this compound are not available, studies on related systems provide valuable insights.
The rates of reactions involving aryl nitroso compounds are significantly influenced by the electronic nature of the substituents on the aromatic ring. For example, in the thermal reaction between nitrosoarenes and alkynes, electron-withdrawing groups on the nitrosoarene accelerate the reaction. nih.govnih.gov This suggests that the electron-withdrawing benzo[h]quinolin-5(1H)-one moiety would likely increase the rate of reactions where the nitroso group acts as an electrophile.
Computational studies using density functional theory (DFT) have been employed to investigate the mechanism and energetics of reactions involving nitrosoarenes. For the cycloaddition of nitrosobenzene (B162901) with alkynes, the lowest energy pathway was found to be a stepwise process. nih.govnih.gov Similar computational approaches could be used to predict the reaction pathways, transition states, and activation energies for the reactions of this compound, providing a theoretical framework for its reactivity.
The dimerization of aryl nitroso compounds is a thermodynamically favorable process, particularly in the solid state. acs.org The equilibrium between the monomer and dimer is temperature-dependent.
Design, Synthesis, and Structural Functional Relationships of 6 Nitrosobenzo H Quinolin 5 1h One Derivatives
Structural Modifications and Analogues of 6-Nitrosobenzo[h]quinolin-5(1H)-one
The core structure of benzo[h]quinoline (B1196314) is a versatile scaffold that allows for a wide range of structural modifications. These modifications are crucial for developing new derivatives with tailored properties.
Analogues of the parent compound can be created by introducing various substituents at different positions on the benzo[h]quinoline ring system. For instance, the introduction of sulfur-containing substituents has been shown to yield compounds with significant bioactivity. nih.govmdpi.com Modifications are not limited to simple substitutions; they can also involve the construction of entirely new heterocyclic systems fused to the original benzo[h]quinoline framework.
Key areas for modification include:
Substitution on the Pyridine (B92270) Ring: Introducing functional groups to the pyridine portion of the benzo[h]quinoline can significantly alter its electronic properties and reactivity.
Annulation of Additional Rings: Fusing other rings to the benzo[h]quinoline system creates more complex polycyclic structures with potentially novel characteristics.
A notable example involves the synthesis of 2,3,4-trisubstituted benzo[h]quinolines, which demonstrates the feasibility of introducing a wide array of modifiable substituents in a single step. nih.govmdpi.com Furthermore, selective transformations of the original substituents can lead to a diverse library of derivatives. For example, a sulfoxide (B87167) group can act as a good leaving group, enabling the introduction of various S- and N-substituents through nucleophilic substitution reactions. mdpi.com
Synthetic Strategies for Substituted Benzo[h]quinolinone Systems
The synthesis of substituted benzo[h]quinolinone systems can be achieved through various strategic approaches, often tailored to achieve specific substitution patterns and molecular complexity.
One common strategy involves the cyclization of precursor molecules . For example, the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene can produce precursors for 2,3,4-trisubstituted benzo[h]quinolines. nih.govmdpi.com This method allows for the introduction of diverse substituents in a one-step reaction. nih.govmdpi.com Another approach is the intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines using polyphosphoric acid to yield benzo[h]quinoline derivatives. mdpi.com
Multi-component reactions offer an efficient and atom-economical route to functionalized benzo[h]quinolines. A recently developed one-pot synthesis utilizes a lithium-hexamethyldisilazane-catalyzed double annulation cascade reaction of benzonitriles and diynones, yielding a variety of benzo[h]quinolines in high yields. nih.gov This method is advantageous as it avoids multiple steps, harsh conditions, and long reaction times often associated with traditional synthetic methods. nih.gov
Other notable synthetic strategies include:
Electrocyclization: UV light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines provides a regioselective route to substituted benzo[h]quinolines. mdpi.com
Heterocyclization: The reaction of naphthalen-1-amine with lithium enolates of 2-(fluoroacetyl)cycloalkanones leads to the formation of fluoromethylbenzo[h]cyclopenta[c]quinolines. mdpi.com
Knoevenagel Condensation: New benzo[h]quinolin-10-ol derivatives bearing cyanoacrylic acid units have been synthesized via a one-step Knoevenagel condensation reaction. nih.govresearchgate.net
The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. For instance, a two-step approach involving the isolation of an intermediate product can sometimes lead to higher yields compared to a one-pot reaction. mdpi.com
Impact of Substituent Effects on Electronic Structure and Reactivity
The electronic structure and reactivity of the this compound scaffold are profoundly influenced by the nature and position of its substituents. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density distribution within the molecule, thereby affecting its chemical behavior.
For example, the presence of a nitro group (-NO2), a strong electron-withdrawing group, is expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This can lead to a reduced energy gap and a red shift in the absorption spectrum. mdpi.com Conversely, electron-donating groups like methyl (-CH3) would have the opposite effect.
Computational studies, such as those employing Density Functional Theory (DFT), are valuable tools for understanding these substituent effects. mdpi.comresearchgate.net DFT calculations can provide insights into the electronic structure, charge distribution, and reactivity of the molecules. mdpi.comresearchgate.net For instance, in a study of benzo[h]quinoline-2-methylresorcinol complexes, Constrained Density Functional Theory (CDFT) revealed charge depletion at the bridged proton, indicating the influence of intermolecular interactions on the electronic structure. mdpi.com
The reactivity of the benzo[h]quinoline system is also highly dependent on its substituents. The presence of a sulfoxide group, for instance, can render the molecule susceptible to nucleophilic substitution reactions by acting as a good leaving group. mdpi.com This allows for the introduction of a variety of functional groups at that position.
Regioselectivity and Stereoselectivity in Derivative Synthesis
Achieving regioselectivity and stereoselectivity is a critical aspect of synthesizing complex benzo[h]quinoline derivatives. The inherent properties of the starting materials and the reaction conditions employed play a crucial role in directing the outcome of the synthesis.
Regioselectivity , the preference for one direction of bond making or breaking over all other possible directions, is often influenced by both electronic and steric factors. nih.gov For example, in the synthesis of functionalized benzo[h]quinolines via a base-catalyzed annulation cascade, the reactivity of 2-(cyanomethyl)benzonitriles and the regioselectivity of unsymmetrical diynones were found to be significantly influenced by these effects. nih.gov Density functional theory (DFT) calculations can be employed to understand the origin of the observed regioselectivity. nih.gov Similarly, the electrocyclization of 3-(naphthylamino)-2-alkene imines leads to the regioselective synthesis of substituted benzo[h]quinolines. mdpi.com
Stereoselectivity , the preferential formation of one stereoisomer over another, is particularly important when creating chiral molecules. The synthesis of C4-substituted benzo[a]quinolizidines, for example, has been achieved with excellent stereoselectivity through a series of catalytic reactions, including aerobic DDQ-catalyzed allylation, cross-metathesis, and reductive cyclization. nih.gov The final palladium-catalyzed hydrogenation step in this sequence proceeds to afford the desired tricyclic products as single diastereomers. nih.gov
The development of synthetic methods that offer high levels of both regioselectivity and stereoselectivity is essential for the efficient and predictable synthesis of complex and biologically relevant benzo[h]quinoline derivatives.
Rational Design Principles for Modulating Chemical Properties
The rational design of this compound derivatives is a key strategy for fine-tuning their chemical properties for specific applications. This approach involves a deep understanding of structure-property relationships and the use of computational tools to predict the effects of structural modifications.
A primary principle in rational design is the strategic placement of functional groups to influence the molecule's electronic and steric characteristics. For instance, the introduction of electron-withdrawing groups like cyanoacrylic acid can be used to modulate the intramolecular charge transfer (ICT) properties of the molecule, leading to a bathochromic shift in the absorption spectrum. nih.gov This principle is particularly relevant in the design of dyes for applications such as dye-sensitized solar cells. nih.gov
Computational methods, such as Density Functional Theory (DFT), play a crucial role in the rational design process. nih.govmdpi.com These methods can be used to predict various properties, including:
Electronic properties: HOMO and LUMO energy levels, and the energy gap. nih.gov
Optical properties: Absorption and emission spectra. nih.gov
Reactivity: Electron density distribution and susceptibility to nucleophilic or electrophilic attack. mdpi.com
By combining synthetic chemistry with computational modeling, researchers can design and synthesize novel benzo[h]quinoline derivatives with tailored chemical properties. For example, a new series of benzo- and tetrahydrobenzo-[h]quinolines were designed as potential DNA-intercalating agents, and computational docking studies were used to understand their interaction with DNA. nih.gov This integrated approach allows for a more efficient exploration of the chemical space and the development of molecules with desired functionalities.
Advanced Spectroscopic and Structural Characterization of 6 Nitrosobenzo H Quinolin 5 1h One Compounds
X-ray Crystallography for Solid-State Structure Elucidation
No published X-ray crystallography data for 6-Nitrosobenzo[h]quinolin-5(1H)-one could be located. This type of analysis would be essential to definitively determine its solid-state structure, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. Such a study would also elucidate intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the compound's physical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Connectivity
Specific NMR spectroscopic data for this compound are not available in the reviewed literature. NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution.
Detailed proton (¹H) and carbon-13 (¹³C) NMR spectra for this compound have not been reported. This information would be crucial for mapping the carbon-hydrogen framework of the molecule. Theoretical predictions could be made, but no experimental spectra are available for comparison and confirmation.
There are no published studies utilizing two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), HSQC (Heteronuclear Single Quantum Coherence), or NOESY (Nuclear Overhauser Effect Spectroscopy) for this compound. These advanced NMR methods would be invaluable for unambiguously assigning proton and carbon signals, establishing through-bond and through-space correlations, and providing a comprehensive picture of the molecule's connectivity and spatial arrangement in solution.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Experimental Infrared (IR) and Raman spectra for this compound are not documented in the public domain. These vibrational spectroscopy techniques would identify the characteristic frequencies of the functional groups present in the molecule, such as the C=O (carbonyl), N=O (nitroso), and N-H groups, as well as vibrations of the aromatic rings. This data would provide insight into the molecule's bonding and structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific Ultraviolet-Visible (UV-Vis) absorption spectra for this compound have been found in the surveyed literature. UV-Vis spectroscopy would reveal information about the electronic transitions within the molecule, particularly the π-π* and n-π* transitions associated with the conjugated aromatic system and the nitroso and carbonyl chromophores.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Published mass spectrometry data, which would confirm the molecular weight and provide insight into the fragmentation pattern of this compound, could not be located. This analysis is fundamental for verifying the molecular formula and can offer structural clues based on the observed fragmentation pathways under ionization.
In-Depth Computational Analysis of this compound Remains Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed computational and theoretical studies focusing specifically on the chemical compound this compound are not publicly available at this time. Therefore, the generation of a detailed article adhering to the requested outline on its computational chemistry is not possible.
Extensive searches were conducted to locate scholarly articles and data pertaining to the density functional theory (DFT) calculations, conformational analysis, frontier molecular orbital (FMO) theory, electrostatic potential surface analysis, molecular dynamics simulations, quantitative structure-property relationship (QSPR) modeling, and molecular docking of this compound. However, these inquiries did not yield any specific research focused on this particular molecule.
While the broader class of benzo[h]quinoline (B1196314) derivatives has been the subject of various computational investigations, the insights from these studies cannot be directly extrapolated to this compound with the required scientific accuracy. Research on related benzo[h]quinoline compounds has explored their potential in applications such as dye-sensitized solar cells and as antimicrobial agents, often employing DFT and other theoretical methods to understand their electronic and structural properties. However, the introduction of a nitroso group at the 6-position and a ketone at the 5-position of the benzo[h]quinoline scaffold would significantly alter the electronic distribution, molecular geometry, and reactivity profile. Without specific studies on this compound, any discussion of its computational chemistry would be purely speculative and would not meet the standard of a professional and authoritative scientific article.
It is important to note that the absence of published data does not necessarily mean that such studies have not been conducted. The information may be part of proprietary research or may not yet be published.
As a result of the exhaustive but unsuccessful search for information specific to this compound, the following sections of the requested article outline cannot be addressed:
Computational Chemistry and Theoretical Studies on 6 Nitrosobenzo H Quinolin 5 1h One
Molecular Docking and Ligand-Target Interaction Profiling
Further research and publication in the field of computational chemistry are required before a detailed and scientifically accurate article on 6-Nitrosobenzo[h]quinolin-5(1H)-one can be composed.
Noncovalent Interaction (NCI) and Electron Localization Function (ELF) Analyses
Theoretical and computational chemistry offer powerful tools for elucidating the intricate details of molecular structure and reactivity. Among these, Noncovalent Interaction (NCI) analysis and the Electron Localization Function (ELF) are prominent methods for visualizing and understanding the nature of chemical bonds and weak interactions that govern molecular behavior.
Noncovalent Interaction (NCI) Analysis is a computational technique used to identify and visualize noncovalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within and between molecules. This method is based on the electron density and its derivatives, providing a qualitative and quantitative description of these crucial interactions that dictate molecular recognition, crystal packing, and biological activity.
Electron Localization Function (ELF) Analysis , on the other hand, provides a measure of the probability of finding an electron in the vicinity of a reference electron. at.ua This allows for a clear and intuitive visualization of chemical bonding, distinguishing between covalent bonds, lone pairs, and atomic cores. at.uaresearchgate.net ELF analysis offers a "faithful visualization of VSEPR theory in action" and is invaluable for understanding the electronic structure of molecules. at.ua
Although no specific NCI or ELF studies have been published for this compound, a hypothetical analysis would be expected to reveal key features. An NCI analysis would likely identify intramolecular hydrogen bonding between the nitroso group and the adjacent carbonyl or N-H group, as well as potential π-π stacking interactions between the aromatic rings of neighboring molecules in a condensed phase. The ELF analysis would be anticipated to delineate the covalent bond framework, showing attractors for the C-C, C-N, C=O, and N=O bonds, as well as for the lone pairs on the oxygen and nitrogen atoms.
The application of these computational methods to this compound would provide significant insights into its structural stability, potential for self-assembly, and interaction with other molecules. Such studies would be a valuable contribution to the broader understanding of the chemistry of nitroso compounds and quinolinone derivatives.
Molecular Mechanisms of Interaction of 6 Nitrosobenzo H Quinolin 5 1h One and Analogues with Biochemical Targets
Enzyme Inhibition Mechanisms at the Molecular Level (e.g., acetylcholinesterase, tubulin polymerization)
Quinoline (B57606) derivatives have been identified as potent inhibitors of several key enzymes, including acetylcholinesterase (AChE) and tubulin. The inhibitory mechanisms are often rooted in the specific molecular architecture of these compounds, which allows them to interact with critical domains of the enzymes.
Acetylcholinesterase (AChE) Inhibition:
AChE is a crucial enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov Quinoline-based compounds have been shown to act as AChE inhibitors. researchgate.net The mechanism of inhibition can be either reversible or irreversible, and can be competitive, non-competitive, or mixed-type. nih.gov
For instance, certain functionalized quinolinones have demonstrated potent and selective non-competitive inhibition of human AChE, with Ki values in the nanomolar range. researchgate.net Molecular docking studies suggest that these inhibitors can bind within the enzyme's active site gorge, interacting with key amino acid residues.
Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. nih.gov Disruption of microtubule dynamics is a validated strategy in cancer chemotherapy. Several quinoline and quinolinone derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin. nih.govrsc.org This binding event disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov
Molecular modeling studies of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones have guided the design of potent tubulin polymerization inhibitors that bind to the colchicine site. rsc.org Similarly, other complex quinoline derivatives have been identified as tubulin inhibitors that disrupt the microtubule network. researchgate.net
| Quinoline Analogue | Target Enzyme | Inhibition Mechanism | Key Findings |
| Functionalized Quinolinones | Acetylcholinesterase (AChE) | Non-competitive inhibition | Potent and selective inhibition with Ki values in the nanomolar range. researchgate.net |
| Tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones | Tubulin | Inhibition of polymerization | Binds to the colchicine site of tubulin, leading to cell cycle arrest. rsc.org |
| 2-aryl-4-(3,4,5-trimethoxy-benzoyl)-5-substituted-1,2,3-triazol analogs | Tubulin | Inhibition of polymerization | Binds to the colchicine-binding site, inducing G2/M cell cycle arrest and apoptosis. nih.gov |
| Quinoxaline derivatives | Tubulin | Inhibition of polymerization | Disrupts the microtubule network, leading to G2/M arrest. researchgate.net |
Molecular Recognition and Binding Site Interactions
The biological activity of 6-Nitrosobenzo[h]quinolin-5(1H)-one and its analogues is predicated on their ability to recognize and bind to specific sites on their biochemical targets. Molecular docking studies of various quinoline derivatives have provided insights into the nature of these interactions.
Key interactions that contribute to the stable binding of quinoline derivatives include:
Hydrogen Bonding: The nitrogen atom in the quinoline ring and other functional groups can act as hydrogen bond acceptors, while attached hydroxyl or amino groups can act as hydrogen bond donors.
Hydrophobic Interactions: The aromatic rings of the quinoline scaffold readily engage in hydrophobic interactions with nonpolar pockets within the binding sites of target proteins.
π-π Stacking: The planar aromatic structure of the quinoline core allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the binding pocket.
For example, docking studies of spiro[indole-3,4′-pyridine] derivatives with the bacterial regulator protein PqsR revealed binding energies in the range of -5.8 to -8.2 kcal/mol, with hydrogen bonding and hydrophobic interactions being crucial for stabilizing the inhibitor within the binding pocket. mdpi.com Similarly, molecular docking of quinoline nitrate derivatives with the EGFR tyrosine kinase domain highlighted the importance of specific structural features for binding affinity. nih.gov
Interaction with Nucleic Acids (DNA/RNA) at a Molecular Structural Level
The planar aromatic system of the benzo[h]quinoline (B1196314) core in this compound suggests a potential for interaction with nucleic acids. Planar aromatic molecules can intercalate between the base pairs of DNA, leading to conformational changes in the DNA structure and interference with processes like replication and transcription.
Studies on indeno[2,1-c]quinolin-7-one and indeno[1,2-c]isoquinolin-5,11-dione derivatives have demonstrated their strong interaction with DNA. nih.gov Furthermore, a 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivative has been identified as a DNA intercalating topoisomerase IIα poison. nih.gov Topoisomerases are enzymes that manage the topology of DNA, and their inhibition can lead to cell death. The mechanism of these quinoline derivatives involves inserting themselves into the DNA helix, which can stabilize the topoisomerase-DNA cleavage complex, ultimately leading to cytotoxic effects. nih.govnih.gov
Modulation of Protein Function through Molecular Binding
The binding of a small molecule like this compound to a protein can significantly modulate its function. As discussed, this can manifest as enzyme inhibition or disruption of protein polymerization.
In the case of enzyme inhibition, the binding of the quinoline derivative to the active site can prevent the substrate from binding, thereby blocking the catalytic activity. Alternatively, binding to an allosteric site can induce a conformational change in the enzyme that reduces its catalytic efficiency.
For structural proteins like tubulin, the binding of a quinoline derivative can interfere with the protein-protein interactions necessary for polymerization. This disruption of the microtubule network can have profound effects on cellular processes that depend on a dynamic cytoskeleton, such as mitosis.
Structure-Mechanism Relationships for Biochemical Processes
The specific chemical structure of this compound and its analogues dictates their interaction with biochemical targets and their resulting biological activity. Structure-activity relationship (SAR) studies on various quinoline derivatives have provided valuable insights into how different functional groups and structural modifications influence their mechanisms of action. mdpi.comresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
